molecular formula C₁₅H₂₁D₃O₅ B1158778 3-Hydroxy Deoxy Dihydro Artemisinin-d3

3-Hydroxy Deoxy Dihydro Artemisinin-d3

Cat. No.: B1158778
M. Wt: 287.37
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy Deoxy Dihydro Artemisinin-d3 is a deuterated analog of artemisinin derivatives, which have been extensively investigated for applications beyond their original antimalarial use, including in oncology and infectious disease research. A significant area of research for this compound involves toxicity profiling. In a comprehensive study employing a machine-learning platform to predict cardiotoxicity and other organ toxicities, 3-Hydroxy Deoxy Dihydro Artemisinin was computationally screened and identified as a derivative with a low predicted toxicity profile, passing filters for hepatotoxicity, mutagenicity, tumorigenicity, and reproductive toxicity . This in-silico prediction was further supported by subsequent in vitro validation using human cardiomyocyte cell lines, suggesting a potentially safer toxicological characteristic compared to other compounds in its class . The incorporation of deuterium (d3) into the molecular structure is a common strategy in drug discovery and development to create stable isotopologs. These analogs are invaluable tools for quantitative bioanalysis, helping researchers understand the absorption, distribution, metabolism, and excretion (ADME) of the parent compound through techniques like mass spectrometry. This compound is intended for research purposes only by trained professionals. This compound is NOT APPROVED FOR HUMAN OR VETERINARY USE AND IS STRICTLY FOR RESEARCH APPLICATIONS.

Properties

Molecular Formula

C₁₅H₂₁D₃O₅

Molecular Weight

287.37

Synonyms

(3R,3aS,6R,6aS,8R,9S,10aR,10bR)-Decahydro-3,6,9-trimethyl-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-2,8-diol;  3-Hydroxy Desoxy-dihydroartemisinin; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Deuterated Dihydroartemisinin Analogs

Stereoselective Synthesis of 3-Hydroxy Deoxy Dihydro Artemisinin-d3 (B23056)

The creation of 3-Hydroxy Deoxy Dihydro Artemisinin-d3 involves a multi-step process starting from artemisinin (B1665778). The name implies three key structural modifications to the artemisinin scaffold in addition to deuteration: reduction of the C3-carbonyl to a hydroxyl group, reduction of the lactone to a lactol (dihydroartemisinin), and subsequent removal of the C10-hydroxyl group (deoxygenation).

A plausible synthetic pathway would involve the following transformations:

Reduction of C3-Carbonyl and Lactone: A powerful reducing agent could potentially reduce both the C3-carbonyl and the lactone group simultaneously. However, for greater control, a selective approach is preferred. The C3-carbonyl is generally less reactive than the lactone.

Formation of Dihydroartemisinin (B1670584): The most common step in creating derivatives is the reduction of the artemisinin lactone to the corresponding lactol, dihydroartemisinin (DHA). This is typically achieved with high stereoselectivity using reducing agents like sodium borohydride (B1222165).

Deoxygenation at C10: The resulting hydroxyl group at the C10 position of DHA can be removed to create the "deoxy" moiety. A direct one-step reduction of artemisinin's carbonyl function to 10-deoxyartemisinin has been achieved using sodium borohydride in the presence of BF₃/Et₂O. frontiersin.org A similar strategy could be adapted for the deoxygenation of a 3-hydroxy-dihydroartemisinin intermediate.

Deuterium (B1214612) Incorporation: The "d3" label can be introduced at various stages. One established method involves the total synthesis of artemisinin-d3 where the C9 methyl group is introduced as a trideuterated moiety. osti.govyidu.edu.cn Alternatively, for semi-synthesis, deuterated reagents can be used. For instance, using sodium borodeuteride (NaBD₄) for the lactone reduction would introduce one deuterium atom at C10. Achieving a d3 label via semi-synthesis would require additional deuteration steps or a specifically deuterated precursor.

While a total synthesis of (+)-3-hydroxymethylartemisinin has been reported, demonstrating that modification at the C3 position is feasible, creating the specific combination of a 3-hydroxy group with deoxygenation at C10 presents significant synthetic challenges due to the reactivity of the endoperoxide bridge. nih.govbeilstein-journals.org

Precursor Chemistry and Deuteration Strategies (e.g., Deuterated Borohydride Reduction)

The foundation of semi-synthetic derivatization is the availability of suitable precursors. Artemisinin, isolated from the plant Artemisia annua, is the primary starting material for most derivatives. mdpi.com Its biosynthetic precursor, dihydroartemisinic acid (DHAA), is also a key molecule in developing new synthetic pathways. nih.govnih.gov

Deuteration strategies are critical for producing isotopically labeled internal standards for quantitative analysis and for mechanistic studies.

Deuterated Borohydride Reduction: The most direct method for producing deuterated dihydroartemisinin is the reduction of artemisinin using a deuterated reducing agent. Sodium borodeuteride (NaBD₄) is commonly used to reduce the lactone, yielding dihydroartemisinin with a deuterium atom at the C10 position. This reaction is typically performed in methanol (B129727) or ethanol (B145695) and provides the desired product with high yield and stereoselectivity.

Reduction with Deuterated Complex Hydrides: More powerful deuterated reducing agents, such as lithium aluminum deuteride (B1239839) (LiAlD₄), can be used, although they may lead to over-reduction or undesired side reactions if not carefully controlled. The synthesis of deuterated deoxoartemisinins has been described using NaBT₄ (a tritiated analog) and BF₃·Et₂O, indicating that complex hydride reagents are effective for modifying the artemisinin core. nih.gov

Deuterated Starting Materials: For incorporating deuterium at positions not affected by simple reduction, a deuterated precursor is required. Total synthesis allows for the introduction of deuterated building blocks. For example, the synthesis of artemisinin-d3 and its derivatives has been reported where the C-9 methyl group is trideuterated. osti.gov More recent work has focused on the synthesis of deuterated dihydroartemisinic acid (DHAA) isotopologues to study the mechanism of endoperoxide formation. nih.govnih.gov

Table 1: Comparison of Deuteration Strategies for Artemisinin Analogs
StrategyDeuterated Reagent/PrecursorPosition of DeuterationKey AdvantagesReferences
Lactone ReductionSodium Borodeuteride (NaBD₄)C10Direct, high-yield semi-synthesis from artemisinin.
Total SynthesisDeuterated building blocks (e.g., CD₃-I)Non-labile positions (e.g., C9-methyl)Precise placement of stable isotopic labels. osti.govyidu.edu.cn
Precursor SynthesisRegioselectively deuterated DHAAVarious positions (e.g., C3, C15)Useful for detailed mechanistic and biosynthetic studies. nih.gov
Reductive DeoxygenationNaBD₄ or NaBT₄ with Lewis acidC12 (Deoxoartemisinin)Allows labeling of deoxygenated derivatives. nih.gov

Chemoenzymatic Approaches to Deuterated Artemisinin Derivative Synthesis

Chemoenzymatic synthesis, which combines traditional chemical reactions with biological transformations using enzymes or whole microorganisms, offers a powerful strategy for creating complex molecules. illinois.edu This approach leverages the high regio- and stereoselectivity of enzymes to perform modifications that are difficult to achieve with conventional chemistry, all under mild reaction conditions that preserve sensitive functional groups like the endoperoxide bridge. nih.gov

Microbial transformation has emerged as a key tool for derivatizing artemisinin. nih.gov Various fungal and bacterial strains are capable of metabolizing artemisinin and its derivatives into new compounds through reactions like hydroxylation, reduction, and oxidation. frontiersin.org

Specific Microbial Strains: Genera such as Cunninghamella, Aspergillus, Penicillium, and Streptomyces have been successfully used to transform artemisinin. frontiersin.orgnih.gov For instance, Cunninghamella elegans has been employed as an effective model to simulate the in-vivo metabolism of artemisinin, producing a variety of hydroxylated metabolites. nih.gov

Targeted Transformations: These biological systems can introduce hydroxyl groups at specific, non-activated positions on the artemisinin scaffold, which can then serve as handles for further chemical derivatization. researchgate.net This is particularly useful for creating derivatives at positions that are synthetically challenging to access. nih.govbeilstein-journals.org

Hybrid Pathways: A hybrid chemo-enzymatic pathway can be designed where a precursor like amorpha-4,11-diene is converted to DHAA using a combination of enzymatic and chemical steps. illinois.edu Such an approach could theoretically be adapted for deuterated precursors, allowing enzymes to perform selective transformations on a labeled substrate to generate novel deuterated analogs.

The primary advantage of this methodology is its ability to produce complex, structurally diverse derivatives with high selectivity, reducing the need for extensive protecting group chemistry and simplifying purification processes. nih.gov

Advanced Isolation and Purification Techniques for Deuterated Compounds

The synthesis of a specific deuterated compound like this compound inevitably yields a complex mixture containing the target product, stereoisomers, unreacted starting materials, and various byproducts. Achieving the high purity required for analytical standards or research purposes necessitates the use of advanced separation and purification techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis and purification of artemisinin and its derivatives. researchgate.net Reversed-phase (RP) HPLC using a C18 column is a common setup. researchgate.net The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. mmv.org Due to artemisinin's lack of a strong UV chromophore, detection can be challenging; however, methods using low UV wavelengths (210-216 nm) or an Evaporative Light Scattering Detector (ELSD) have proven effective. mmv.org

Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, particularly for thermally labile compounds like artemisinins. sci-hub.ru It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which allows for rapid separations at lower temperatures than gas chromatography. Packed-column SFC with electron-capture detection (SFC-ECD) has been successfully used for the analysis of artemisinin in biological samples, offering high sensitivity. nih.govsci-hub.ru

Simulated Moving Bed (SMB) Chromatography: For larger-scale purification, SMB chromatography offers a continuous and more efficient alternative to traditional batch chromatography. mdpi.com This technique has been applied to the purification of artemisinin from reaction mixtures and plant extracts, demonstrating its potential for industrial-scale production. mdpi.com

The choice of purification technique depends on the scale of the synthesis and the required purity of the final compound. For isolating high-purity deuterated standards, preparative HPLC is often the method of choice.

Table 2: Comparison of Advanced Purification Techniques for Artemisinin Derivatives
TechniquePrinciplePrimary AdvantagesCommon ApplicationsReferences
HPLC (High-Performance Liquid Chromatography)Separation based on partitioning between a liquid mobile phase and a solid stationary phase.High resolution, versatile, well-established for analytical and preparative scales.Purity analysis, isolation of reaction products, quality control. researchgate.netmmv.orgmdpi.com
SFC (Supercritical Fluid Chromatography)Uses a supercritical fluid as the mobile phase for separation.Fast separations, low viscosity, suitable for thermally labile compounds, reduced solvent usage.Analysis of complex mixtures, chiral separations, purification of sensitive compounds. nih.govsci-hub.ru
SMB (Simulated Moving Bed)A continuous chromatographic process that simulates a counter-current movement of stationary and mobile phases.Higher productivity and yield, lower solvent consumption compared to batch chromatography.Large-scale industrial purification of high-value compounds. mdpi.com

Metabolic Pathway Elucidation and Isotopic Tracing of Deuterated Dihydroartemisinin Derivatives

Application of Deuterium (B1214612) Labeling for In Vitro and In Vivo Metabolic Fate Determination

Deuterium labeling is a key technique used to trace the metabolic pathways of drug candidates. clearsynth.com By replacing one or more hydrogen atoms with its heavier, stable isotope deuterium, researchers can track the molecule and its metabolites through various biological systems without altering its fundamental chemical properties. clearsynth.com This methodology is instrumental in determining the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds like dihydroartemisinin (B1670584) derivatives. researchgate.net

The use of deuterium-labeled compounds, such as Dihydroartemisinin-d5, allows for precise quantification in metabolic studies. medchemexpress.com This isotopic labeling aids in distinguishing the drug and its metabolites from endogenous compounds, thereby providing clearer insights into their metabolic fate. clearsynth.com The synthesis of regioselectively polydeuterated dihydroartemisinic acid (DHAA) isotopologues has been a focus of research to understand the conversion of DHAA to artemisinin (B1665778), a process that involves the formation of an endoperoxide bridge crucial for its biological activity. nih.gov

Identification and Characterization of Deuterated Metabolites (e.g., Hydroxylated, Deoxygenated, Glucuronidated Forms)

The metabolism of dihydroartemisinin (DHA) and its deuterated analogs is complex, involving multiple enzymatic reactions. In vivo studies in mice have identified a range of metabolites generated through processes such as monohydroxylation, deoxygenation, hydroxylation-deoxygenation, dehydrogenation, and glucuronidation. nih.gov

Biotransformation studies using microbial models have also been employed to identify metabolites. For instance, microbial transformation of DHA has yielded metabolites like deoxydihydroartemisinin, 8α-hydroxydeoxyartemisinin, deoxyartemisinin, 9α-hydroxyartemethin-I, and 3α-hydroxydeoxydihydroartemisinin. nih.gov These microbial systems can effectively simulate mammalian metabolism. nih.gov

Glucuronidation represents a significant pathway for the elimination of DHA. clinpgx.org The primary metabolite found in human urine is α-DHA-β-glucuronide. nih.gov This glucuronidated form is a major product of DHA metabolism in humans. nih.gov

Enzymatic Transformations and Metabolic Pathways of 3-Hydroxy Deoxy Dihydro Artemisinin-d3 (B23056)

The biotransformation of artemisinin and its derivatives is primarily carried out by specific enzyme systems in the liver.

Role of Cytochrome P450 Enzymes (CYP2A6, CYP2B6, CYP3A4) in Deuterated Artemisinin Metabolism

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the oxidative metabolism of artemisinin and its derivatives. In vitro studies using human liver microsomes have shown that the metabolism of artemisinin is mainly mediated by CYP2B6, with a secondary contribution from CYP3A4, particularly in individuals with low CYP2B6 expression. clinpgx.orgnih.gov While CYP2A6 can metabolize artemisinin in vitro, its role in vivo is considered to be of minor importance compared to CYP2B6 and CYP3A4. clinpgx.orgnih.gov

The metabolism of arteether, another artemisinin derivative, to its active metabolite dihydroartemisinin is primarily catalyzed by CYP3A4, with smaller contributions from CYP2B6 and CYP3A5. clinpgx.org Conversely, studies have indicated that dihydroartemisinin itself does not inhibit the enzymatic activity of CYP2B6. researchgate.net Furthermore, research on artemether (B1667619) metabolism has shown no significant contribution from CYP2D6 or CYP2C19. nih.gov

Glucuronidation Pathways Catalyzed by UDP-Glucuronosyltransferases (UGT1A9, UGT2B7)

Glucuronidation is a key phase II metabolic pathway for dihydroartemisinin, converting it into more water-soluble compounds for excretion. clinpgx.org This process is catalyzed by UDP-glucuronosyltransferases (UGTs). Studies have identified UGT1A9 and UGT2B7 as the primary enzymes responsible for the glucuronidation of dihydroartemisinin. clinpgx.orgnih.gov In incubations with expressed UGTs, α-DHA-G was formed by UGT1A9 and UGT2B7, but not by UGT1A1 or UGT1A6. nih.gov

The kinetic parameters for DHA glucuronidation have been determined in human liver microsomes and with expressed UGTs. nih.gov For example, the formation of α-DHA-G by expressed UGT1A9 showed a Km of 32 μM and a Vmax of 8.9 pmol/min/mg, while for UGT2B7, the Km was 438 μM and the Vmax was 10.9 pmol/min/mg. nih.gov

Development and Utilization of In Vitro Metabolic Models (e.g., Microbial Transformation, Liver Microsomes, Cell Lines)

Various in vitro models are utilized to study the metabolism of artemisinin derivatives, providing a more controlled and cost-effective alternative to in vivo studies. nih.gov

Microbial Transformation: Fungi such as Absidia coerulea, Penicillium chrysogenum, and Cunninghamella elegans have been successfully used to simulate the mammalian metabolism of dihydroartemisinin. nih.govnih.govresearchgate.net These microbial models can produce a range of metabolites, including hydroxylated and deoxygenated forms, that are also found in vivo. nih.govnih.gov

Liver Microsomes: Human liver microsomes are a standard in vitro tool for studying drug metabolism. nih.gov They contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s and UGTs. nih.govnih.gov Studies with rat and human liver microsomes have been instrumental in identifying the major metabolites of artemisinin derivatives and elucidating the roles of specific CYP and UGT enzymes. nih.govnih.govnih.gov

Cell Lines: Cell lines expressing specific drug-metabolizing enzymes, such as baculovirus-transfected insect cells expressing human UGTs, are valuable for pinpointing the contribution of individual enzymes to the metabolic pathway of a drug. nih.gov

Investigation of Kinetic Isotope Effects on Metabolic Clearance of 3-Hydroxy Deoxy Dihydro Artemisinin-d3

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In the context of drug metabolism, replacing hydrogen with deuterium can sometimes lead to a slower rate of metabolism for reactions that involve the cleavage of a carbon-hydrogen bond. This is known as the deuterium isotope effect.

Studies have shown that the presence of deuterium on dihydroartemisinic acid (DHAA) can slow down the process of its conversion to artemisinin. sciencejournalforkids.org This suggests that the C-H bond cleavage is a rate-determining step in this transformation. The investigation of KIEs on the metabolic clearance of deuterated compounds like this compound can provide valuable information about the rate-limiting steps in their metabolism and help in designing drugs with improved pharmacokinetic profiles. clearsynth.com

Advanced Analytical Methodologies for Characterization and Quantification of 3 Hydroxy Deoxy Dihydro Artemisinin D3

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of artemisinin (B1665778) and its derivatives in complex biological matrices. nih.gov This technique offers unparalleled sensitivity and selectivity, making it ideal for pharmacokinetic studies where analyte concentrations are often very low. nih.govresearchgate.net For the analysis of 3-Hydroxy Deoxy Dihydro Artemisinin-d3 (B23056), a typical LC-MS/MS method involves its separation from other matrix components on a reversed-phase column followed by detection using a tandem mass spectrometer. nih.gov

The process begins with the ionization of the analyte, commonly achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.net Artemisinin and its derivatives often have a higher proton affinity than ammonia, leading to the formation of stable ammonium (B1175870) adducts ([M+NH₄]⁺), which are frequently used for quantitative analysis. researchgate.net In the tandem mass spectrometer, this precursor ion is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and specific product ions are monitored in the second quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and enhances specificity, allowing for quantification down to the nanogram or even picogram per milliliter level. researchgate.net Methods have been developed that require as little as 50 μL of plasma, demonstrating high sensitivity and suitability for studies with limited sample volumes. nih.gov

High-Resolution Mass Spectrometry (e.g., LTQ Orbitrap) for Exact Mass Determination and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), particularly utilizing technologies like the LTQ Orbitrap, is indispensable for the unambiguous identification of metabolites and the determination of their elemental composition. nih.govsemanticscholar.org Unlike nominal mass instruments, HRMS provides exact mass measurements with high accuracy (typically <5 ppm), which allows for the calculation of a unique elemental formula for the detected ion. thermofisher.com

In the context of 3-Hydroxy Deoxy Dihydro Artemisinin-d3, HRMS would be employed to confirm its identity in a biological sample. For instance, a study on dihydroartemisinin (B1670584) (DHA) utilized an LTQ Orbitrap mass spectrometer to provide robust, accurate mass data for its unambiguous determination. nih.gov The high resolving power also allows for the separation of the isotopic fine structure, further confirming the presence of specific elements like carbon, hydrogen, oxygen, and, in this case, deuterium (B1214612). thermofisher.com This capability is crucial for distinguishing the deuterated compound from its endogenous, non-labeled counterparts and other interfering species in a complex mixture. nih.govthermofisher.com Data-dependent MS/MS experiments on an HRMS platform can further provide high-resolution fragment spectra, which are invaluable for confirming the structure of the parent compound and identifying unknown metabolites. nih.gov

Application in Stable Isotope Dilution Assays and Internal Standards

The most accurate and precise method for quantification via mass spectrometry is the stable isotope dilution assay (SIDA). This approach relies on the use of a stable isotope-labeled (SIL) internal standard (IS) that is chemically identical to the analyte but has a different mass. This compound is an ideal internal standard for the quantification of its non-labeled analog, 3-Hydroxy Deoxy Dihydro Artemisinin. Conversely, if this compound were the analyte, a different SIL analog (e.g., ¹³C-labeled) would be used as the standard.

Deuterated compounds like Artemisinin-d3 are frequently used as internal standards for the quantification of artemisinin. caymanchem.com The SIL IS is added to the sample at a known concentration at the very beginning of the sample preparation process. nih.govnih.gov Because the IS and the analyte have virtually identical physicochemical properties, any loss of analyte during extraction, handling, or ionization is mirrored by a proportional loss of the IS. nih.gov By measuring the peak area ratio of the analyte to the IS, an accurate quantification can be achieved, correcting for matrix effects and variations in sample recovery. nih.govnih.gov The use of a SIL IS is particularly critical for artemisinin derivatives, which can be prone to degradation in certain biological matrices, such as hemolyzed plasma. nih.gov

Table 1: Exemplary Mass Transitions for a Stable Isotope Dilution Assay This table illustrates the principle using Dihydroartemisinin (DHA) and its hypothetical d3-labeled metabolite as an example. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Role
3-Hydroxy Deoxy Dihydro Artemisinin[M+H]⁺Specific FragmentAnalyte
This compound[M+3+H]⁺Corresponding FragmentInternal Standard

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural, Conformational, and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete and unambiguous structural elucidation of organic molecules, including their conformation and relative stereochemistry. ipb.pt For a complex sesquiterpene lactone like this compound, with multiple chiral centers, NMR is essential for confirming its constitution and three-dimensional structure. nih.gov While mass spectrometry provides information on mass and elemental composition, NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) and their connectivity within the molecule. ipb.ptnih.gov

¹H-NMR and ¹³C-NMR Spectral Analysis of Deuterated Analogs

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the structure of a molecule. In a ¹H-NMR spectrum, the chemical shift, integration, and multiplicity (splitting pattern) of each signal reveal the electronic environment, the number of protons, and the number of neighboring protons, respectively. magritek.com For this compound, the ¹H spectrum would be expected to be very similar to its non-deuterated analog, with one key difference: the signal corresponding to the protons on the deuterium-labeled carbon would be absent.

Similarly, the ¹³C-NMR spectrum shows a signal for each unique carbon atom in the molecule. researchgate.net In the case of this compound, the carbon atom bonded to the deuterium atoms would show a characteristic multiplet with a significantly reduced intensity in a proton-decoupled spectrum due to the C-D coupling and longer relaxation time. This provides direct evidence of the location of the deuterium label. researchgate.net

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ) for Key Moieties This table shows representative chemical shifts for artemisinin derivatives. The exact position of the -d3 label would determine which specific signals are altered. For example, if a methyl group is labeled, its ¹H signal would disappear and its ¹³C signal would change multiplicity and intensity.

NucleusMoietyRepresentative Chemical Shift (ppm)
¹HLactone methine proton (e.g., H-12)~5.8 - 6.0
¹HMethyl protons (singlet/doublet)~0.9 - 1.4
¹³CCarbonyl (lactone)>170
¹³CEndoperoxide bridge carbons~105, ~80
¹³CMethyl carbons~12 - 25

Multidimensional NMR for Complex Structure Determination and Interaction Studies

For complex structures like artemisinin derivatives, one-dimensional NMR spectra are often insufficient for a complete assignment due to signal overlap. Multidimensional NMR techniques are crucial for piecing together the molecular puzzle. nih.govmagritek.com

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through two or three bonds), allowing for the tracing of proton networks throughout the molecule. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing unambiguous C-H attachments. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds), which is essential for connecting different spin systems and identifying quaternary carbons. magritek.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. nih.gov This is critical for determining the relative stereochemistry and preferred conformation of the molecule in solution. ipb.pt Studies have used NOESY and related techniques to investigate the binding modes of artemisinin with proteins like serum albumin. nih.gov

Together, these multidimensional experiments provide a comprehensive map of the molecule's covalent framework and spatial arrangement, enabling the definitive structural and stereochemical elucidation of this compound. nih.govacs.org

Optimized Chromatographic Separation Techniques for Deuterated Artemisinin Derivatives

The successful quantification and analysis of this compound and related compounds depend heavily on their efficient chromatographic separation from the biological matrix and other metabolites. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) are the most common methods employed. researchgate.net

Optimization of the separation involves several key parameters:

Stationary Phase: C18 columns are widely used, offering good retention for the relatively nonpolar artemisinin scaffold. nih.govresearchgate.net Other phases like C8 or Phenyl-Hexyl may also be employed to fine-tune selectivity.

Mobile Phase: A mixture of an organic modifier (typically acetonitrile (B52724) or methanol) and an aqueous buffer is used. nih.govmdpi.com The buffer often contains a small amount of an additive like formic acid or ammonium acetate (B1210297) to improve peak shape and ionization efficiency for mass spectrometry. nih.govresearchgate.net Isocratic elution (constant mobile phase composition) or gradient elution (changing composition over time) can be used to achieve the desired separation. nih.govmdpi.com

Flow Rate and Temperature: These parameters are adjusted to optimize resolution and analysis time. UPLC systems, which use smaller particles and higher pressures, can significantly reduce run times while improving separation efficiency. researchgate.net

Because deuterated standards like this compound have nearly identical retention times to their non-labeled counterparts, the primary goal of the chromatography is to separate the analyte/IS pair from other endogenous compounds and drug metabolites to minimize ion suppression and ensure accurate quantification. nih.gov

Table 3: Typical Chromatographic Conditions for Artemisinin Derivatives

ParameterTypical SettingPurpose
Column Reversed-Phase C18 or C8 (e.g., 50-150 mm length, <3 µm particle size)Retention of semi-polar to non-polar analytes.
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium AcetateAqueous component, provides protons for ionization.
Mobile Phase B Acetonitrile or Methanol (B129727)Organic modifier to control elution strength.
Elution Mode Isocratic or GradientIsocratic for simple separations; Gradient for complex mixtures. nih.govmdpi.com
Flow Rate 0.2 - 0.6 mL/minOptimized for column dimensions and system pressure. nih.gov
Column Temp. 25 - 40 °CAffects retention time and peak shape.

Molecular and Cellular Mechanisms of Action Preclinical Focus

Investigation of Endoperoxide Bridge Cleavage and Reactive Oxygen Species (ROS) Generation

The activity of artemisinin (B1665778) and its derivatives is critically dependent on the cleavage of the endoperoxide bridge within their structure. wikipedia.orgnih.gov This cleavage is predominantly activated by iron, particularly in the form of heme, which is abundant in malaria parasites. wikipedia.orgnih.gov The interaction with iron leads to the generation of free radicals, which are highly reactive and cytotoxic to the parasite. wikipedia.org

Studies on various artemisinin derivatives have consistently shown that this endoperoxide bridge cleavage results in the production of reactive oxygen species (ROS). frontiersin.orgresearchgate.netnih.gov For instance, in Plasmodium falciparum, artemisinin derivatives have been observed to cause a significant increase in intracellular ROS levels. frontiersin.org This surge in ROS is a primary trigger for the subsequent cascade of events leading to parasite cell death. frontiersin.orgresearchgate.net The generation of ROS is considered a key initiating event in the cytotoxic effects of these compounds. researchgate.net Research on dihydroartemisinin (B1670584) (DHA), a major metabolite of many artemisinin-based drugs, has demonstrated its ability to induce iron-dependent ROS production in cancer cells as well. nih.gov This ROS generation is a crucial step in the anti-tumor activity of DHA. nih.gov

While direct studies on 3-Hydroxy Deoxy Dihydro Artemisinin-d3 (B23056) are limited, the fundamental mechanism of action is expected to be conserved due to the presence of the essential endoperoxide bridge. The deuteration at the d3 position is unlikely to alter this core chemical reactivity.

Molecular Target Identification and Binding Interactions (e.g., Heme Alkylation)

Following the generation of reactive radical species, artemisinin derivatives are known to alkylate a wide range of intracellular molecules. nih.gov One of the most significant targets is heme itself. nih.govnih.gov The proximity of heme, the catalyst for the endoperoxide bridge cleavage, makes it a prime target for alkylation by the resulting radicals. nih.gov The formation of heme-artemisinin adducts has been observed in both in vitro and in vivo models. nih.gov

This heme alkylation is a critical aspect of the drug's mechanism, as it can interfere with the parasite's heme detoxification process. nih.gov Malarial parasites detoxify the large amounts of heme released from hemoglobin digestion by crystallizing it into hemozoin. nih.gov By alkylating heme, artemisinin derivatives can inhibit this crystallization, leading to an accumulation of toxic, free heme within the parasite. nih.govnih.gov The adduct of dihydroartemisinin and hematin (B1673048) (H-DHA) has been shown to be a potent inhibitor of β-hematin (hemozoin) crystallization. nih.gov

Beyond heme, artemisinins have been described as promiscuous, binding to a multitude of protein targets. wikipedia.org This broad targeting is a result of the heme-activated radical alkylation. wikipedia.org In vitro studies have demonstrated that artemisinin can alkylate various proteins, including hemoproteins like catalase and hemoglobin, as well as human serum albumin. umich.edu Interestingly, the inactive derivative deoxyartemisinin, which lacks the endoperoxide bridge, does not exhibit this binding activity. umich.edu While specific binding studies on 3-Hydroxy Deoxy Dihydro Artemisinin-d3 are not available, its structural similarity to other active artemisinin compounds suggests it would engage in similar heme and protein alkylation interactions.

Modulation of Intracellular Signaling Pathways and Cellular Processes (e.g., Apoptosis Induction, Oxidative Stress) in Cellular Models

The increased oxidative stress resulting from ROS generation by artemisinin derivatives triggers various downstream cellular signaling pathways, prominently leading to apoptosis, or programmed cell death. frontiersin.orgnih.gov In Plasmodium falciparum, the accumulation of ROS has been shown to depolarize the mitochondrial membrane, a key event in the initiation of apoptosis. frontiersin.org This is followed by the activation of caspase-like enzymes and subsequent DNA fragmentation, which are hallmarks of apoptotic cell death. frontiersin.org

Studies on various cell types have corroborated the pro-apoptotic effects of artemisinin and its derivatives. In SH-SY5Y neuroblastoma cells, artemisinin was found to protect against MPP+-induced damage by reducing oxidative stress and apoptosis. nih.gov It achieved this by decreasing the expression of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Similarly, in Theileria annulata-transformed cells, artesunate (B1665782) and dihydroartemisinin induced ROS-mediated oxidative DNA damage, leading to p53 activation and caspase-dependent apoptosis. nih.gov

The induction of apoptosis is a shared mechanism of action for the anti-malarial and potential anti-cancer effects of these compounds. nih.govnih.gov Research on dihydroartemisinin has shown its ability to induce programmed cell death in various tumor cells, contributing to its anti-tumor activity. nih.gov Given that this compound is a derivative of dihydroartemisinin, it is highly probable that it also modulates these apoptotic pathways in a similar manner.

Effects on Cellular Metabolism and Homeostasis (e.g., Glycerophospholipid, Amino Acid, Nucleotide Biosynthesis in MDBK Cells)

At present, there is a lack of specific research data detailing the effects of "this compound" on the cellular metabolism and homeostasis of Madin-Darby Bovine Kidney (MDBK) cells. The available scientific literature primarily focuses on the antimalarial and anticancer mechanisms of artemisinin and its more common derivatives, such as artesunate and dihydroartemisinin. These studies have largely centered on parasite and cancer cell lines rather than MDBK cells.

General research into artemisinin's effects on other cell types indicates that it can disrupt various metabolic processes, often as a consequence of induced oxidative stress and mitochondrial dysfunction. However, without direct experimental evidence on MDBK cells, any statements regarding the specific impact on glycerophospholipid, amino acid, or nucleotide biosynthesis in this cell line would be speculative. Further research is required to elucidate the metabolic consequences of "this compound" in this specific cellular context.

Immunomodulatory and Anti-inflammatory Mechanisms in Preclinical Models (e.g., NF-κB Pathway Modulation)

Artemisinin and its derivatives have demonstrated significant immunomodulatory and anti-inflammatory properties in various preclinical models. nih.govnih.govresearchgate.net A key mechanism underlying these effects is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. researchgate.net

Studies have shown that artemisinin can inhibit the activation of the NF-κB pathway. nih.govresearchgate.net For example, in response to tumor necrosis factor-alpha (TNF-α), artemisinin has been found to prevent the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. nih.gov This action blocks the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of its target genes, which include anti-apoptotic proteins, proliferative factors, and major inflammatory cytokines. nih.gov Dihydroartemisinin has also been shown to inhibit inflammation by suppressing the production of pro-inflammatory cytokines. nih.gov

Furthermore, artemisinin's anti-inflammatory effects are also linked to the modulation of mitogen-activated protein kinase (MAPK) signaling pathways. nih.govresearchgate.net It has been observed to impair the production of ROS and the phosphorylation of p38 and ERK, which are components of the MAPK pathway involved in inflammatory responses. nih.gov Recent preclinical studies comparing various artemisinic compounds confirmed their anti-inflammatory potential by demonstrating reduced levels of inflammatory markers such as NF-κB and TNF-α. nih.gov These findings suggest that this compound, as a member of the artemisinin family, likely possesses similar anti-inflammatory capabilities through the modulation of these critical signaling pathways.

Preclinical Research Applications and Model Systems Utilizing 3 Hydroxy Deoxy Dihydro Artemisinin D3

Role as a Stable Isotope Reference Standard in Bioanalytical Method Development and Validation

3-Hydroxy Deoxy Dihydro Artemisinin-d3 (B23056) is utilized as a stable isotope-labeled internal standard in bioanalytical method development and validation. lgcstandards.combiosynth.comsynzeal.com The incorporation of deuterium (B1214612) atoms results in a compound that is chemically identical to the analyte of interest (3-Hydroxy Deoxy Dihydro Artemisinin) but has a higher molecular weight. synzeal.com This mass difference allows it to be distinguished from the unlabeled analyte by mass spectrometry (MS) techniques, such as Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

In practice, a known quantity of the deuterated standard is added to biological samples (e.g., plasma, urine, tissue homogenates) prior to extraction and analysis. Because the stable isotope-labeled standard behaves identically to the analyte during sample preparation and ionization, it effectively corrects for any variability or loss that may occur during these processes. This ensures a high degree of accuracy and precision in the quantification of the target compound. biosynth.comsynzeal.com Pharmaceutical reference standards, including stable isotope products, are essential for quality control, method validation, stability studies, and the identification of impurities in drug development research. synzeal.com The use of certified reference materials provides confidence in the reliability and accuracy of analytical data. lgcstandards.comlgcstandards.com

Pharmacokinetic Profiling in Animal Models (e.g., Rats, Mice)

Pharmacokinetic (PK) studies in animal models such as rats and mice are fundamental to understanding how a potential drug is absorbed, distributed, metabolized, and excreted (ADME). Dihydroartemisinin (B1670584) (DHA), the active metabolite of clinically used artemisinins, has been the subject of numerous PK studies in these models. nih.govnih.govnih.gov In such studies, the use of a deuterated internal standard like 3-Hydroxy Deoxy Dihydro Artemisinin-d3 is crucial for generating reliable data on the parent drug's behavior in the body.

Studies in rats have compared the pharmacokinetics of various artemisinin (B1665778) derivatives, including DHA, after intravenous, intramuscular, and oral administration. nih.gov These investigations revealed significant differences in parameters like clearance, volume of distribution, and bioavailability among the compounds and routes of administration. nih.gov Similarly, research in mice has characterized the pharmacokinetic properties of DHA, providing valuable data for pharmacokinetic-pharmacodynamic evaluations in murine malaria models. nih.govresearchgate.net These studies consistently show that DHA has a short half-life in animal models. nih.govresearchgate.net

The table below summarizes key pharmacokinetic parameters for Dihydroartemisinin (DHA) in different animal models, illustrating the type of data obtained in studies where a deuterated standard would be employed for quantification.

ParameterValue (Mice, 100 mg/kg IP) nih.govValue (Rats, 10 mg/kg IV) nih.gov
Half-life (t½) 19 min (control) / 25 min (infected)0.95 h
Clearance (CL/F) 50.9 L/hr/kg (control) / 61.3 L/hr/kg (infected)55-64 mL/min/kg
Volume of Distribution (V/F) 23.0 L/kg (control) / 36.3 L/kg (infected)0.50 L
Bioavailability (Oral) Not Specified19-35%

Data derived from studies on the non-deuterated compound, Dihydroartemisinin. Such studies rely on stable isotope standards for accurate measurement.

Stable isotope-labeled compounds, or deuterated tracers, are instrumental in detailed ADME studies. By administering the deuterated drug, researchers can unequivocally track its path through the body and differentiate it from any endogenous compounds or other metabolites. This allows for precise measurement of key pharmacokinetic parameters.

Following administration, blood and tissue samples are collected over time. The use of a stable isotope-labeled internal standard during the LC-MS/MS analysis of these samples allows for accurate quantification of the tracer and its metabolites. This approach provides clear insights into the rate and extent of absorption, the distribution into various tissues, and the rate of elimination from the body via metabolism and excretion. nih.gov For instance, studies in rats have shown that after oral administration, artemisinin derivatives generally have low bioavailability (19-35%). nih.gov

Beyond in vivo studies, this compound is valuable for in vitro experiments that characterize the behavior of a drug in biological matrices. A key application is in studying the release profile of a drug from a novel formulation, such as solid lipid nanoparticles (SLNs). nih.gov In a study developing an SLN-based formulation of dihydroartemisinin-lumefantrine, researchers measured the in vitro release of the drugs over 72 hours. nih.gov The quantification of DHA released from the nanoparticles into a buffer or biological matrix at various time points would be significantly enhanced in accuracy by spiking the samples with a deuterated internal standard before analysis. This allows for the construction of precise release models, such as the Kors-Peppas model, which describes the drug release mechanism. nih.gov

Mechanistic Studies in In Vitro and Animal Models (e.g., Plasmodium falciparum Metabolomics, Madin-Darby Bovine Kidney Cells, Zebrafish Models)

Understanding the mechanism of action and potential off-target effects of artemisinin derivatives is a major focus of preclinical research. In these mechanistic studies, accurate quantification of the compound in cellular or animal models is essential, a role fulfilled by stable isotope standards.

In studies involving the malaria parasite Plasmodium falciparum, researchers investigate how artemisinins exert their antiparasitic effect. Recent studies suggest that dihydroartemisinin (DHA) may induce parasite death through proteopathy (widespread protein damage) and by disrupting the parasite's zinc homeostasis, which leads to a state of developmental arrest known as pyknosis. nih.govmalariaworld.org In metabolomics or transcriptomics experiments designed to uncover these mechanisms, this compound would serve as an internal standard to ensure that the measured changes in parasite biology are correlated with an accurate concentration of the active drug.

Animal models like the zebrafish are increasingly used for in vivo validation of findings from in silico and in vitro assays. nih.gov For example, zebrafish have been used to substantiate toxicity predictions for artemisinin derivatives, providing a whole-organism assessment of effects like cardiotoxicity. nih.gov In such experiments, the deuterated standard is critical for correlating observed toxicological endpoints with the actual exposure levels of the compound in the organism. While Madin-Darby Bovine Kidney (MDBK) cells are a common model in toxicology and virology, specific studies utilizing them with this compound were not identified in the searched literature. However, the use of stable isotope standards is a standard and vital practice in quantitative studies using such cell lines.

Application in Predictive Toxicology Platforms and High-Throughput Screening (e.g., In Silico and In Vitro Cardiotoxicity Screening)

Predictive toxicology platforms that use computational (in silico) and high-throughput in vitro screening are vital for identifying potentially harmful drug candidates early in the discovery process. nih.gov The compound 3-hydroxy-deoxy-dihydroartemisinin was included as part of a chemical library of 374 artemisinin derivatives that were evaluated using a machine learning-based toxicity prediction platform. nih.gov

This platform screened for several major toxicity endpoints, including hepatotoxicity, mutagenicity, tumorigenicity, reproductive toxicity, and five specific types of cardiotoxicity (arrhythmia, cardiac failure, heart block, hypertension, and myocardial infarction). nih.gov In this large-scale screening, 3-hydroxy-deoxy-dihydroartemisinin was one of only seven compounds that successfully passed the comprehensive toxicity filtering process. nih.gov The in silico predictions were subsequently validated using in vitro experiments with a human cardiomyocyte cell line (AC16), supporting the model's predictive power. nih.gov This application demonstrates the use of the compound itself in preclinical screening, where its deuterated form would be essential for any subsequent in vitro or in vivo studies requiring precise quantification to validate the screening results.

The table below summarizes the outcome of the in silico toxicity screening for selected artemisinin derivatives from the study.

CompoundHepatotoxicityMutagenicityTumorigenicityReproductive ToxicityCardiotoxicityOverall Result
3-hydroxy-deoxy-dihydroartemisinin nih.govPassPassPassPassPassPassed Filter
Deoxydihydro-artemisinin nih.govPassPassPassPassPassPassed Filter
Artemisinin B nih.govPassPassPassPassPassPassed Filter
Doxorubicin (Control) nih.govFailNot SpecifiedNot SpecifiedNot SpecifiedFailFailed Filter

Future Directions in Research on Deuterated Dihydroartemisinin Derivatives

Development of Novel Deuterated Analogs for Enhanced Research Capabilities

The development of novel deuterated analogs of artemisinin (B1665778) derivatives is a key area of future research. Deuterium (B1214612) labeling, the process of replacing hydrogen atoms with their heavier, stable isotope deuterium, can significantly alter a molecule's properties. clearsynth.com This modification is known to improve the pharmacokinetic profiles of drugs, potentially enhancing their efficacy and safety. nih.gov The primary mechanism behind this is the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP450) enzymes. researchgate.netresearchgate.net

By creating novel deuterated analogs of dihydroartemisinin (B1670584) and its metabolites, researchers can develop tools with enhanced metabolic stability. clearsynth.com This stability is crucial for their use as metabolic probes in both in vitro and in vivo studies, allowing for a clearer understanding of metabolic pathways without the rapid degradation of the probe itself. researchgate.net The synthesis of these analogs is part of a broader effort to create new generations of artemisinin-based drugs to combat issues like drug resistance. rsc.orgnih.gov

Table 1: Comparison of Dihydroartemisinin and its Deuterated Analog
CompoundMolecular FormulaMolecular Weight (g/mol)Key Implication of Deuteration
DihydroartemisininC₁₅H₂₄O₅284.36Standard compound, subject to typical metabolic degradation. axios-research.com
Dihydroartemisinin-d3C₁₅H₂₁D₃O₅287.37Increased mass and bond strength at deuterated sites can slow metabolism, enhancing its utility as a research tool. simsonpharma.com

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding

To fully comprehend the complex biological activity of artemisinin derivatives, the integration of multi-omics technologies is essential. bohrium.com Fields such as proteomics, transcriptomics, metabolomics, and lipidomics provide a holistic view of the molecular mechanisms affected by these compounds. malariaworld.orgnih.gov For instance, chemical proteomics has been used to identify over 100 protein targets of artemisinin in Plasmodium falciparum, revealing that its mode of action is promiscuous, involving heme-activated radical alkylation that disrupts a wide array of cellular processes. semanticscholar.org

Deuterated compounds like 3-Hydroxy Deoxy Dihydro Artemisinin-d3 (B23056) are invaluable in such studies. Their enhanced stability allows them to act as effective tracers. In proteomics, they can help confirm the binding of the drug to specific protein targets. researchgate.net In metabolomics, their slower breakdown enables a more precise tracking of metabolic fate and the identification of downstream metabolites. researchgate.net Multi-omics strategies have provided novel insights into artemisinin resistance mechanisms, demonstrating stage-specific interactions between the drug and the malaria parasite. malariaworld.orgnih.gov

Table 2: Role of Deuterated Analogs in Multi-Omics Research
Omics FieldResearch Goal in Artemisinin StudiesAdvantage of Using a Deuterated Tracer
ProteomicsIdentify direct protein targets of the drug. researchgate.netMore stable binding allows for easier isolation and identification of drug-protein complexes.
MetabolomicsTrace the metabolic pathways and identify metabolites. nih.govSlower metabolism provides a clearer picture of the primary compound's interactions before it is extensively broken down. researchgate.net
TranscriptomicsAnalyze changes in gene expression in response to the drug.Provides a more sustained signal to measure the direct and downstream effects on gene regulation.
LipidomicsInvestigate alterations in lipid metabolism. nih.govHelps to understand how the drug affects cellular membranes and lipid signaling pathways over time.

Advancements in Analytical Techniques for Trace Analysis and Metabolomics

The study of drug metabolism requires highly sensitive analytical techniques capable of detecting and quantifying compounds at very low concentrations. researchgate.net Modern analytical chemistry employs a range of methods for this purpose, with mass spectrometry (MS) often coupled with separation techniques like ultra-high-performance liquid chromatography (UPLC). nih.gov Such systems, like UPLC-Q-TOF-MS (Quadrupole Time-of-Flight Mass Spectrometry), are powerful tools for identifying and profiling drug metabolites in biological samples. nih.gov

In this context, deuterated compounds serve as ideal internal standards for quantitative analysis. hwb.gov.in Because 3-Hydroxy Deoxy Dihydro Artemisinin-d3 is chemically almost identical to its non-deuterated counterpart, it behaves similarly during sample extraction and chromatographic separation. However, its slightly higher mass makes it easily distinguishable in a mass spectrometer. This allows for precise quantification of the target analyte by comparing its signal intensity to that of the known concentration of the deuterated standard. Furthermore, specialized techniques like molecular rotational resonance (MRR) spectroscopy can provide an exact description of the isotopic composition of a sample, aiding in the optimization of synthesis methods for deuterated molecules. acs.org

Table 3: Application of Deuterated Compounds in Advanced Analytical Techniques
Analytical TechniquePrimary Application in Drug ResearchSpecific Advantage of Using this compound
LC-MS/MSQuantitative analysis of drugs and metabolites in biological fluids. nih.govServes as an ideal internal standard for accurate quantification of the non-deuterated analog.
GC-MSAnalysis of volatile and semi-volatile compounds. nih.govCan be used as an internal standard for related volatile metabolites.
NMR SpectroscopyStructural elucidation and metabolism studies. hwb.gov.inUsed as a tracer to follow metabolic pathways and determine protein-ligand interactions. clearsynth.com
MRR SpectroscopyPrecise measurement of isotopic purity and composition. acs.orgAllows for quality control and optimization of the synthesis of deuterated standards.

Exploration of Deuterium Labeling in Advanced Drug Discovery Research

The intentional incorporation of deuterium into drug candidates is a sophisticated and increasingly successful strategy in modern medicinal chemistry. nih.gov This approach, sometimes called a "deuterium switch," leverages the kinetic isotope effect to improve a drug's metabolic profile. researchgate.net The C-D bond is about six to ten times stronger than the C-H bond, making it more resistant to enzymatic cleavage, which can significantly slow down a drug's metabolism. researchgate.net

Table 4: Key Advantages of Deuterium Labeling in Drug Discovery
AdvantageMechanism and Implication
Improved Metabolic StabilityThe stronger C-D bond slows metabolism by enzymes (e.g., CYP450), increasing the drug's exposure in the body. researchgate.netresearchgate.net
Enhanced Half-LifeSlower metabolism and clearance lead to a longer duration of action, potentially allowing for less frequent dosing. researchgate.net
Reduced Toxic MetabolitesBy blocking or slowing metabolism at specific sites, deuteration can prevent the formation of harmful metabolic byproducts. researchgate.netresearchgate.net
Improved Pharmacokinetic ProfileThe combination of the above factors can lead to more predictable and reliable drug absorption, distribution, metabolism, and excretion (ADME) properties. clearsynth.comnih.gov

Q & A

Basic: What spectroscopic and chromatographic methods are optimal for characterizing 3-Hydroxy Deoxy Dihydro Artemisinin-d3?

Answer:
The structural characterization of this compound requires a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) . The IUPAC name and InChI identifier (provided in ) confirm its stereochemistry, necessitating high-resolution NMR (e.g., 1H^1 \text{H}, 13C^{13} \text{C}, and 2H^2 \text{H}-NMR) to resolve deuterium positioning and confirm isotopic purity. For quantification in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is validated for sensitivity, leveraging deuterium labeling to distinguish the compound from non-deuterated analogs .

Advanced: How does deuterium labeling influence the metabolic stability of this compound in hepatic microsomal assays?

Answer:
Deuterium substitution at specific positions (e.g., methyl groups) can alter metabolic stability via the kinetic isotope effect (KIE) , slowing cytochrome P450 (CYP)-mediated oxidation. For example, highlights enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) in drug metabolism pathways. Advanced studies should compare metabolic half-life (t1/2t_{1/2}) and intrinsic clearance (CLintCL_{\text{int}}) between deuterated and non-deuterated analogs using human liver microsomes (HLMs) . Isotope effects can reduce first-pass metabolism, potentially enhancing bioavailability, but must be validated against enzyme-specific activity assays .

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Answer:
Stability is maintained by storing the compound in anhydrous, light-sensitive conditions at -20°C under inert gas (e.g., argon). Safety data sheets (SDS) for related compounds ( ) emphasize avoiding humidity, which can hydrolyze lactone rings in artemisinin derivatives. Long-term stability studies should monitor degradation via accelerated stability testing (e.g., 40°C/75% relative humidity) and confirm purity using HPLC .

Advanced: How can researchers resolve discrepancies in bioactivity data for this compound across cell-based assays?

Answer:
Contradictions in bioactivity may arise from variations in cell line sensitivity , assay endpoints (e.g., IC50_{50} vs. growth inhibition), or metabolite interference. To address this:

  • Standardize assays using synchronized parasite cultures (for antimalarial studies) or isogenic cell lines.
  • Employ isotope-labeled internal standards () to differentiate parent compounds from metabolites in LC-MS.
  • Validate findings using orthogonal methods (e.g., radiolabeled uptake assays or CRISPR-edited enzyme knockouts) to isolate mechanism-specific effects .

Basic: Which analytical techniques are validated for quantifying this compound in pharmacokinetic studies?

Answer:
High-performance liquid chromatography (HPLC) with UV detection and LC-MS/MS are validated for plasma/tissue quantification. Deuterium labeling allows the compound to serve as its own internal standard, improving accuracy in matrix-matched calibration curves . highlights the use of deuterated artemisinin analogs as reference standards, ensuring minimal matrix interference and high recovery rates (>90%) in biological samples .

Advanced: What is the impact of the deuterium kinetic isotope effect (KIE) on the pharmacokinetic (PK) profile of this compound?

Answer:
The KIE alters PK parameters by slowing metabolic reactions involving C-D bond cleavage. Advanced studies should compare:

  • Area under the curve (AUC) : Increased AUC indicates prolonged exposure.
  • Maximum concentration (CmaxC_{\text{max}}) : Reduced hepatic extraction may elevate CmaxC_{\text{max}}.
  • Half-life (t1/2t_{1/2}) : Extended t1/2t_{1/2} suggests delayed clearance.
    These effects are enzyme-dependent; for example, notes that DPD (dihydropyrimidine dehydrogenase) activity varies across individuals, requiring population PK modeling to account for genetic polymorphisms .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Referencing SDS guidelines ( ):

  • Use chemical fume hoods to avoid inhalation of fine powders.
  • Wear EN 374-certified gloves and safety goggles to prevent skin/eye contact.
  • Store separately from oxidizing agents to prevent degradation.
  • Dispose of waste via incineration or approved hazardous waste channels.

Advanced: How can isotopic labeling improve mechanistic studies of this compound’s antimalarial action?

Answer:
Deuterium labeling enables tracer studies to track drug distribution and metabolite formation in Plasmodium-infected erythrocytes. Advanced techniques include:

  • Stable isotope-resolved metabolomics (SIRM) to map carbon/deuterium flux in parasite pathways.
  • Time-resolved imaging (e.g., MALDI-TOF) to localize the compound within parasitic organelles.
    confirms deuterated artemisinin’s role as an active metabolite, supporting its utility in elucidating resistance mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.